molecular formula C17H16F2N2O4S B2451943 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954637-69-5

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No. B2451943
M. Wt: 382.38
InChI Key: LHQVSPSLABOHSZ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DFOB and is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity of Oxazolidinones

Oxazolidinones, a novel class of synthetic antimicrobial agents, demonstrate unique protein synthesis inhibition mechanisms. They generally exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone derivative, is noted for its near-complete oral bioavailability, favorable pharmacokinetics, and toxicity profiles, indicating its potential as an alternative to traditional treatments for infections caused by resistant gram-positive organisms. Researchers continuously seek to modify the oxazolidinone nucleus to enhance potency and broaden the spectrum of activity (Diekema & Jones, 2000).

Patent Landscape of Oxazolidinone Antimicrobials

A comprehensive review of patents published between 2012 and 2015 revealed novel oxazolidinones with notable antibacterial activity. These patents were scrutinized based on the novelty of the compounds, their antibacterial activity (MIC, µg/mL), and their preparation processes. Noteworthy oxazolidinones exhibited potent antibacterial activities against gram-positive bacteria, surpassing linezolid in efficacy. Some derivatives also showed effectiveness against standard strains of gram-negative bacteria, such as Moraxella catarrhalis and Escherichia coli. Interestingly, a structural isomer of linezolid demonstrated marginal activity against aerobic gram-negative bacteria, highlighting the potential for structural variations to yield compounds with unique antibacterial properties (Phillips & Sharaf, 2016).

properties

IUPAC Name

2,4-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-11-2-5-13(6-3-11)21-10-14(25-17(21)22)9-20-26(23,24)16-7-4-12(18)8-15(16)19/h2-8,14,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVSPSLABOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide

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